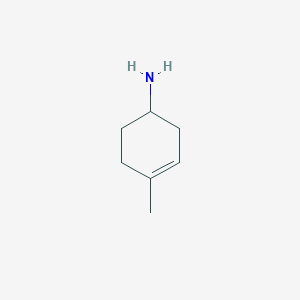

4-methylcyclohex-3-en-1-amine

Description

Properties

IUPAC Name |

4-methylcyclohex-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6-2-4-7(8)5-3-6/h2,7H,3-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIKAJOLWXMKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metalation of Limonene Followed by Amination

The metalation of limonene (1-methyl-4-prop-1-en-2-ylcyclohex-1-ene) represents a foundational approach for accessing 4-methylcyclohex-3-en-1-amine derivatives. As detailed in US Patent 3,676,506A , this method involves a two-step process:

-

Metalation : Limonene reacts with an organolithium-ditertiary amine complex (e.g., n-butyllithium and TMEDA) at 25–70°C for 1–24 hours, forming a stabilized allyllithium intermediate.

-

Amination : The intermediate undergoes nucleophilic addition with isovaleraldehyde, followed by hydrolysis and purification via distillation to yield 6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-1-en-4-ol, a precursor that can be further functionalized .

Critical parameters include the stoichiometry of the organolithium reagent (1:0.25–2:1 ratio of limonene to lithium) and strict temperature control during aldehyde addition to prevent side reactions. The method achieves ~78% yield but requires specialized equipment for handling air-sensitive reagents .

Reduction of 4-Methylcyclohex-3-enecarboxamide

WO Patent 2017/019487A1 discloses a scalable route starting from methyl 4-methylcyclohex-3-enecarboxylate. The synthesis proceeds via:

-

Carboxamide Formation : Reaction with ammonium hydroxide generates 4-methylcyclohex-3-enecarboxamide.

-

Hofmann Degradation : Treatment with sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) at 0–5°C induces rearrangement, producing the amine after extraction with dichloromethane (DCM) .

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Carboxamide synthesis | NH₄OH, H₂O | 25°C, 6 h | 95% | 85.5% |

| Hofmann degradation | NaOCl, NaOH | 0–5°C, pH >13 | 78.7% | 85.7% |

This method’s efficiency hinges on precise pH control during hydrolysis to minimize byproducts. The use of DCM for extraction ensures high recovery rates, though solvent toxicity remains a concern .

Hydroboration-Oxidation Approach

A stereoselective variant reported in WO 2017/019487A1 employs hydroboration-oxidation to install the amino group:

-

Hydroboration : (-)-α-Pinene reacts with sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂) in tetrahydrofuran (THF), forming a chiral borane complex.

-

Amination : The borane intermediate reacts with tert-butyl (4-methylcyclohex-3-en-1-yl)carbamate, followed by oxidative workup with hydrogen peroxide (H₂O₂) to yield enantiomerically enriched this compound .

Key advantages include:

-

Stereochemical Control : The use of (-)-α-pinene induces >90% enantiomeric excess (ee).

-

Mild Conditions : Reactions proceed at 0–25°C, preserving the cyclohexene ring’s integrity.

Challenges include the need for anhydrous conditions and the high cost of chiral reagents.

Enzymatic Resolution of Racemic Mixtures

This method is ideal for pharmaceutical applications requiring high enantiopurity but suffers from lower throughput compared to chemical synthesis.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|---|

| Metalation | 78 | 85 | Low | Moderate | High |

| Hofmann Degradation | 78.7 | 85.7 | None | High | Low |

| Hydroboration | 65 | 99.5 | High | Low | Very High |

| Enzymatic | 65 | 99.5 | Very High | Low | Moderate |

The Hofmann degradation offers the best balance of yield and cost for industrial-scale production, whereas hydroboration and enzymatic methods are preferred for stereosensitive applications.

Chemical Reactions Analysis

Types of Reactions: 4-methylcyclohex-3-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to the formation of saturated amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: 4-methylcyclohex-3-en-1-one, 4-methylcyclohex-3-en-1-al

Reduction: 1-amino-4-methylcyclohexane

Substitution: Various N-substituted derivatives

Scientific Research Applications

4-methylcyclohex-3-en-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-amino-4-methylcyclohex-3-ene involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to participate in chemical reactions and modify the structure and function of biomolecules.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Pharmacological and Industrial Relevance

- 4-Phenylcyclohex-3-en-1-amine : Studied for its collision cross-section (CCS) properties, relevant to mass spectrometry-based structural analysis .

- Piperazine Derivatives : Used in anticancer and CNS-targeting agents, as evidenced by patented compounds with confirmed bioactivity (e.g., COMPOUND 37/41) .

- Methoxmetamine : A ketone-based analog with reported psychoactive properties, underscoring the pharmacological diversity of cyclohexylamine derivatives .

Biological Activity

4-Methylcyclohex-3-en-1-amine, also known as (1S)-4-methylcyclohex-3-en-1-amine, is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a cyclohexene ring with a methyl group and an amino group. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group allows for the formation of hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate biochemical pathways, leading to various physiological effects. The compound's unique structural features enable it to participate in nucleophilic substitution reactions, which are crucial for its reactivity in biological systems.

Enzyme Interaction

Research indicates that this compound can influence enzyme activities through competitive inhibition or allosteric modulation. For instance, studies have shown that compounds with similar amine functionalities can affect metabolic pathways by altering enzyme kinetics.

Therapeutic Applications

The compound has been investigated for potential therapeutic effects, particularly in drug development. Its interactions with specific molecular targets suggest possible applications in treating various disorders, including metabolic syndromes and fibrotic diseases .

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to it have shown promise in inhibiting the proliferation of human non-small cell lung cancer (A549) cells .

- Metabolic Disorders : Research has suggested that the compound may play a role in modulating metabolic pathways associated with diabetes and liver fibrosis. Its ability to interact with enzymes involved in these pathways positions it as a candidate for further exploration in metabolic disease treatments .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can spectroscopic techniques distinguish stereoisomers of 4-methylcyclohex-3-en-1-amine?

- Methodological Answer : Utilize NMR and NMR to analyze chemical shift differences caused by chiral centers. For example, the (1R)-enantiomer (CAS: 2402789-50-6) exhibits distinct splitting patterns due to its cyclohexene ring conformation. Coupling constants (-values) between protons on the cyclohexene ring (e.g., H3 and H4) can differentiate stereoisomers. Computational simulations (e.g., DFT calculations) can validate experimental data by predicting NMR spectra for each isomer .

Q. What safety protocols are critical when handling this compound hydrochloride in synthetic workflows?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as recommended for structurally similar amines (e.g., 2-(1-cyclohexen-1-yl)ethylamine hydrochloride) .

- Segregate waste into halogenated organic containers due to the compound's chloride content. Collaborate with certified waste management services for disposal .

Q. How can the purity of this compound derivatives be assessed after synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a chiral stationary phase to resolve enantiomers (e.g., (1R)-isomer vs. racemic mixtures).

- Mass Spectrometry : Confirm molecular weight (e.g., 147.65 g/mol for the hydrochloride salt) and detect impurities via high-resolution MS .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselective synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Optimization : Chiral catalysts (e.g., BINOL-based systems) can enhance enantiomeric excess (ee) in asymmetric hydrogenation. For example, varying reaction temperatures (0–25°C) and hydrogen pressures (1–5 atm) can modulate selectivity .

- Kinetic Analysis : Monitor reaction progress via in-situ IR spectroscopy to identify intermediates and optimize time-to-completion .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Data Triangulation : Cross-validate enzyme inhibition assays (e.g., IC values) with molecular docking studies to confirm binding modes. For instance, conflicting IC values may arise from solvent effects (e.g., DMSO interference) or assay variability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in structure-activity relationships (SAR) .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model transition states for key reactions (e.g., ring-opening of epoxides or Michael additions) to predict regioselectivity and energy barriers .

- Machine Learning : Train models on existing reaction databases (e.g., USPTO) to recommend optimal conditions (solvent, catalyst) for new transformations .

Q. What experimental designs minimize side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the amine with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks during alkylation .

- Flow Chemistry : Use microreactors to control exothermic reactions (e.g., nitrations) and reduce byproduct formation .

Data Presentation and Analysis

Q. How should researchers present conflicting spectral data for this compound derivatives in publications?

- Methodological Answer :

- Supplementary Materials : Include raw NMR, MS, and HPLC data for peer review. Annotate discrepancies (e.g., solvent-induced shifts) in figure captions .

- Statistical Validation : Apply principal component analysis (PCA) to cluster spectra and identify outlier datasets .

Q. What statistical methods validate reproducibility in synthetic yields for this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.